Ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate
Overview
Description
Ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, which is known to play a significant role in pharmaceuticals, agrochemicals, and materials due to its electronegativity and ability to influence the biological activity of molecules .
Mechanism of Action
Flunixin ethyl ester, also known as UNII-6XBM1LQY7H or Flunixin ethyl ester [USP], is a potent non-narcotic, non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine . This article will delve into the various aspects of its mechanism of action.
Target of Action
Flunixin’s primary target is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
Flunixin acts via analgesic and anti-inflammatory mechanisms . It inhibits the COX enzymes, thereby blocking the synthesis of prostaglandins . This inhibition results in decreased formation of these substances, which sensitize pain receptors to mechanical or chemical stimulation .
Biochemical Pathways
The inhibition of COX enzymes by flunixin affects the biochemical pathway of prostaglandin synthesis . Prostaglandins are involved in various physiological processes, including inflammation and pain sensation. By inhibiting their synthesis, flunixin can effectively reduce these responses .
Pharmacokinetics
The pharmacokinetics of flunixin have been studied in various species. For instance, in dairy goats, flunixin administered intramuscularly (IM) at a dose of 2.2 mg/kg body weight reached a mean maximum concentration (Cmax) of 4826.7 ng/mL at 0.5 h, with a terminal half-life (T1/2) of 7.34 h . The bioavailability was found to be 79% for IM administration . These properties impact the drug’s bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of flunixin’s action primarily involve the reduction of inflammation and pain. By inhibiting the synthesis of prostaglandins, flunixin can decrease the sensitization of pain receptors, thereby exerting its analgesic effects . Its anti-inflammatory effects are due to the reduced production of these pro-inflammatory substances .
Action Environment
The action of flunixin can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption, distribution, metabolism, and excretion . Furthermore, the pH of the environment can impact the ionization state of flunixin, potentially affecting its absorption and distribution . The specific animal species and individual physiological conditions can also influence the drug’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Flunixin Ethyl Ester suppresses prostaglandin synthesis through its inhibitory effect on cyclooxygenase activity . This drug interacts with enzymes, proteins, and other biomolecules in the body, leading to its anti-inflammatory and analgesic effects .
Cellular Effects
Flunixin Ethyl Ester influences cell function by suppressing the production of prostaglandins, which are involved in inflammation and pain signaling pathways . This can impact gene expression and cellular metabolism, particularly in cells involved in immune response and inflammation .
Molecular Mechanism
At the molecular level, Flunixin Ethyl Ester exerts its effects by binding to and inhibiting the enzyme cyclooxygenase . This prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flunixin Ethyl Ester have been observed to change over time . The drug’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Flunixin Ethyl Ester vary with different dosages in animal models . At high doses, adverse effects such as gastrointestinal ulceration, renal effects, and hematopoietic effects might occur .
Metabolic Pathways
Flunixin Ethyl Ester is involved in the arachidonic acid metabolic pathway . It interacts with the enzyme cyclooxygenase, preventing the conversion of arachidonic acid to prostaglandins .
Transport and Distribution
Given its lipophilic nature, it is likely to be distributed widely in the body .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with cyclooxygenase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate typically involves the reaction of 2-methyl-3-(trifluoromethyl)aniline with ethyl nicotinate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Flunixin Ethyl Ester: Another compound containing a trifluoromethyl group, used as an anti-inflammatory agent.
Trifluoromethylphenylamine: A simpler compound with similar structural features but different applications.
Uniqueness
Ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate is unique due to its combination of a trifluoromethyl group and a nicotinate moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2/c1-3-23-15(22)11-6-5-9-20-14(11)21-13-8-4-7-12(10(13)2)16(17,18)19/h4-9H,3H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICOBQMQNHKGTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2C)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54396-42-8 | |
Record name | 3-Pyridinecarboxylic acid, 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054396428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLUNIXIN ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XBM1LQY7H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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